molecular formula C10H13ClN4O B12599777 N~1~-(6-Chloro-3-methyl[1,2]oxazolo[4,5-c]pyridin-4-yl)propane-1,3-diamine CAS No. 651054-74-9

N~1~-(6-Chloro-3-methyl[1,2]oxazolo[4,5-c]pyridin-4-yl)propane-1,3-diamine

Cat. No.: B12599777
CAS No.: 651054-74-9
M. Wt: 240.69 g/mol
InChI Key: DRJAMYNOGFNELH-UHFFFAOYSA-N
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Description

N~1~-(6-Chloro-3-methyl[1,2]oxazolo[4,5-c]pyridin-4-yl)propane-1,3-diamine is a chemical compound that belongs to the class of oxazole derivatives.

Preparation Methods

The synthesis of N1-(6-Chloro-3-methyl[1,2]oxazolo[4,5-c]pyridin-4-yl)propane-1,3-diamine typically involves the reaction of 6-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine with propane-1,3-diamine under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction

Chemical Reactions Analysis

N~1~-(6-Chloro-3-methyl[1,2]oxazolo[4,5-c]pyridin-4-yl)propane-1,3-diamine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxazole derivatives with higher oxidation states, while reduction may produce amine derivatives.

Scientific Research Applications

N~1~-(6-Chloro-3-methyl[1,2]oxazolo[4,5-c]pyridin-4-yl)propane-1,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(6-Chloro-3-methyl[1,2]oxazolo[4,5-c]pyridin-4-yl)propane-1,3-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

N~1~-(6-Chloro-3-methyl[1,2]oxazolo[4,5-c]pyridin-4-yl)propane-1,3-diamine can be compared with other oxazole derivatives, such as:

Properties

CAS No.

651054-74-9

Molecular Formula

C10H13ClN4O

Molecular Weight

240.69 g/mol

IUPAC Name

N'-(6-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridin-4-yl)propane-1,3-diamine

InChI

InChI=1S/C10H13ClN4O/c1-6-9-7(16-15-6)5-8(11)14-10(9)13-4-2-3-12/h5H,2-4,12H2,1H3,(H,13,14)

InChI Key

DRJAMYNOGFNELH-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=CC(=NC(=C12)NCCCN)Cl

Origin of Product

United States

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